molecular formula C27H31NOS2 B1663608 NB-598 CAS No. 131060-14-5

NB-598

カタログ番号: B1663608
CAS番号: 131060-14-5
分子量: 449.7 g/mol
InChIキー: KIRGLCXNEVICOG-SOFGYWHQSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

NB-598 (chemical name: (E)-N-ethyl-N-(6,6-dimethyl-2-hepten-4-ynyl)-3-[(3,3'-bithiophen-5-yl)methoxy]benzene-methanamine) is a potent, competitive inhibitor of squalene epoxidase (SQLE), a rate-limiting enzyme in the cholesterol biosynthesis pathway that catalyzes the conversion of squalene to 2,3-oxidosqualene . It suppresses cholesterol synthesis by inducing intracellular squalene accumulation and reducing serum low-density lipoprotein (LDL) cholesterol levels in animal models . This compound has demonstrated efficacy in diverse contexts:

  • Cancer Therapy: Selectively targets neuroendocrine cancer cells (e.g., ASCL1-high SCLC cell lines) by inducing squalene accumulation and apoptosis .
  • Metabolic Studies: Inhibits cholesterol biosynthesis without affecting isoprenoid synthesis, distinguishing it from statins like simvastatin .
  • Retinal Research: Disrupts retinal cytoarchitecture by inhibiting cholesterol-dependent photoreceptor maintenance .

Mechanistically, this compound binds competitively to SQLE’s catalytic domain, with an IC50 of 76 nM for de novo cholesterol synthesis inhibition . Its specificity is validated using structurally related but inactive analogs (e.g., this compound.ia), which lack biochemical activity .

特性

IUPAC Name

(E)-N-ethyl-6,6-dimethyl-N-[[3-[(4-thiophen-3-ylthiophen-2-yl)methoxy]phenyl]methyl]hept-2-en-4-yn-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H31NOS2/c1-5-28(14-8-6-7-13-27(2,3)4)18-22-10-9-11-25(16-22)29-19-26-17-24(21-31-26)23-12-15-30-20-23/h6,8-12,15-17,20-21H,5,14,18-19H2,1-4H3/b8-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIRGLCXNEVICOG-SOFGYWHQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC=CC#CC(C)(C)C)CC1=CC(=CC=C1)OCC2=CC(=CS2)C3=CSC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(C/C=C/C#CC(C)(C)C)CC1=CC(=CC=C1)OCC2=CC(=CS2)C3=CSC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H31NOS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

131060-14-5
Record name NB 598
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131060145
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

準備方法

Core Structural Features

NB-598 comprises a trisubstituted benzene ring with:

  • A 3-[(3,3'-bithiophen-5-yl)methoxy] group at the para position
  • An (E)-N-ethyl-N-(6,6-dimethyl-2-hepten-4-ynyl)aminomethyl side chain

The maleate salt form (CAS 155294-62-5) and hydrochloride salt (CAS 136719-25-0) are pharmaceutically relevant, with molecular formula C31H35NO5S2 and molecular weight 565.74 g/mol.

Retrosynthetic Disconnections

Key bond-breaking points for synthesis planning:

  • Bithiophene ether linkage → Nucleophilic aromatic substitution
  • Aminomethyl side chain → Reductive amination or alkylation
  • Alkenyl-alkynyl chain → Wittig or Heck coupling

Synthetic Routes and Process Optimization

Bithiophene Methoxybenzaldehyde Intermediate

The aromatic core is constructed via:

Step 1: Synthesis of 3,3'-bithiophene-5-methanol

  • Coupling of 2-bromothiophene and 3-thienylboronic acid under Suzuki conditions (Pd(PPh3)4, K2CO3, DME/H2O)
  • Hydroxymethylation using paraformaldehyde and HCl gas

Step 2: Etherification with 3-hydroxybenzaldehyde

  • Mitsunobu reaction with DIAD/PPh3 in THF (yield: 78%)
  • Alternative Ullmann coupling with CuI/L-proline (150°C, DMSO)

Aminomethyl Side Chain Assembly

The (E)-configured heptenynylamine is synthesized through:

Step 3: Alkyne formation

  • Corey-Fuchs reaction of 6,6-dimethylheptan-2-one → 1-bromo-1-alkyne

Step 4: Stereocontrolled alkene installation

  • Wittig reaction with ethyltriphenylphosphonium ylide (E:Z > 9:1)

Step 5: Ethylamine incorporation

  • Gabriel synthesis with phthalimide protection followed by hydrazine deprotection

Final Coupling and Salt Formation

Step 6: Reductive amination

  • Condensation of bithiophene benzaldehyde with heptenynylamine using NaBH(OAc)3 in CH2Cl2 (72% yield)

Step 7: Salt preparation

  • Maleic acid (1.05 eq) in ethanol/ethyl acetate (1:3) at 0°C
  • Isolation by filtration, washed with cold ether (purity >99.5% by HPLC)

Table 1: Critical Reaction Parameters

Step Key Parameters Yield (%) Purity (%)
1 80°C, 12 hr 65 92
2 110°C, 8 hr 78 95
6 RT, 24 hr 72 98
7 0°C, 2 hr 89 99.5

Process Optimization and Impurity Control

Stereochemical Purity Enhancement

  • Geometric isomerism: Use of bulky ligands in Wittig reaction minimizes Z-isomer formation (<2%)
  • Chiral resolution: Diastereomeric salt crystallization with (-)-di-p-toluoyl-D-tartaric acid (ee >99%)

Key Impurities and Mitigation

  • Des-ethyl analog (≤0.1%): Controlled by excess ethyl iodide in Step 5
  • Over-oxidized bithiophene (<0.05%): Maintain inert atmosphere during coupling
  • Maleate ester byproduct (<0.01%): Strict pH control during salt formation

Analytical Characterization Protocols

Structural Confirmation

  • 1H NMR (500 MHz, DMSO-d6): δ 7.45 (d, J=8.5 Hz, 1H, ArH), 7.28 (m, 4H, thiophene), 5.21 (s, 2H, OCH2), 3.85 (q, J=7.0 Hz, 2H, NCH2)
  • HRMS (ESI+): m/z 566.2481 [M+H]+ (calc. 566.2478)

Purity Assessment

Method Conditions Acceptance Criteria
HPLC C18, 60% MeCN/0.1% TFA ≥99.0%
GC-MS DB-5MS, 250°C Squalene <0.01%
Karl Fischer Coulometric, 25°C H2O ≤0.2%

Scale-Up Considerations and Industrial Production

Kilogram-Scale Adaptations

  • Step 2: Continuous flow Mitsunobu reactor (residence time 45 min, throughput 5 kg/day)
  • Step 7: Anti-solvent crystallization with in-line PAT monitoring (Raman spectroscopy)

Stability and Formulation

  • Storage: -20°C under argon (degradation <0.1%/year)
  • Solution stability: ≥16.5 mg/mL in DMSO (6 months at -80°C)

化学反応の分析

科学研究アプリケーション

This compoundは、以下を含む幅広い科学研究アプリケーションを持っています。

    化学: スクアレンエポキシダーゼの阻害とそのコレステロール生合成への影響を研究するためのツールとして使用されます。

    生物学: コレステロールとトリグリセリドの代謝を含む細胞プロセスにおける役割について調査されています。

    医学: コレステロール値を下げて関連する障害を治療するための潜在的な治療用途について探求されています。

    産業: コレステロール低下薬やその他の関連製品の開発に使用されています

科学的研究の応用

Case Studies

  • Small Cell Lung Cancer (SCLC) : A study demonstrated that NB-598 significantly inhibited growth in SCLC cell lines, with a dose-dependent increase in squalene accumulation observed. The compound was administered at 300 mg/kg, resulting in notable tumor growth inhibition in vivo .
  • Neuroblastoma : Similar effects were noted in neuroblastoma cells, where this compound led to apoptosis and inhibited cell proliferation, highlighting its potential as a therapeutic agent for neuroendocrine tumors .

Impact on Insulin Secretion

Research indicates that this compound affects insulin secretion from pancreatic β-cells by modulating cholesterol levels. Chronic inhibition of cholesterol biosynthesis using this compound was shown to impair both basal and glucose-stimulated insulin secretion, suggesting a role in type 2 diabetes pathogenesis .

Case Studies

  • Pancreatic β-cells : In vitro studies revealed that this compound significantly inhibited insulin secretion from MIN6 cells, linking cholesterol dysregulation to impaired β-cell function .

Cholesterol Regulation

This compound's role extends to the regulation of cholesterol levels within various cellular environments. By inhibiting SQLE, it effectively reduces endogenous cholesterol synthesis, which can have therapeutic implications for conditions associated with hypercholesterolemia.

Research Findings

Studies have shown that this compound leads to a marked decrease in cholesterol synthesis without affecting other lipid classes, such as phospholipids . This specificity makes it a valuable tool for investigating cholesterol-related diseases.

Potential for Combination Therapies

The unique action of this compound on SQLE opens avenues for combination therapies with existing cancer treatments. For instance, combining this compound with cisplatin has been explored to enhance therapeutic efficacy in head and neck squamous cell carcinoma (HNSCC), where it was found to sensitize cancer cells to cisplatin .

Data Summary Table

Application AreaKey FindingsReferences
Cancer TreatmentInhibition of SCLC and neuroblastoma growth ,
Metabolic DisordersImpaired insulin secretion in β-cells ,
Cholesterol RegulationReduction in cholesterol synthesis ,
Combination TherapiesEnhanced sensitivity to cisplatin

作用機序

類似の化合物との比較

類似の化合物

    テルビナフィン: 主に抗真菌剤として使用される別のスクアレンエポキシダーゼ阻害剤。

    ナフチフィン: テルビナフィンと同様、抗真菌剤として使用されます。

    ブテナフィン: スクアレンエポキシダーゼを阻害する別の抗真菌剤。

This compoundの独自性

This compoundは、スクアレンエポキシダーゼの強力で特異的な阻害においてユニークであり、コレステロール生合成とその関連経路を研究するための貴重なツールとなっています。

類似化合物との比較

SQLE Inhibitors

Terbinafine
  • Mechanism : Allylamine derivative; binds SQLE’s hydrophobic pocket via hydrogen bonds .
  • Potency : Weak inhibitory activity against human SQLE compared to NB-598 due to structural incompatibility with the human enzyme’s active site .
  • Functional Differences :
    • Induces fewer lipid droplets (LDs) in treated cells compared to this compound, suggesting divergent effects on squalene storage .
    • Synergizes with radiotherapy in cancer by impairing homologous recombination (HR) repair, similar to this compound .
  • Therapeutic Use : Effective against fungal infections but less potent in cholesterol modulation .
Naftifine and Butenafine
  • Mechanism : Allylamine derivatives with antifungal properties, structurally similar to terbinafine .
  • Potency : IC50 values in the low micromolar range, comparable to early-stage inhibitors but less specific than this compound .
Flavonoids (Apigenin-7-O-glucoside, Silibinin, Baicalin)
  • Mechanism : Natural compounds inhibiting SQLE via hydrophobic interactions and hydrogen bonding .
  • Potency : IC50 values of 1.74–2.50 μM, similar to early-stage inhibitors but less potent than this compound .
Table 1: Comparison of SQLE Inhibitors
Compound Target IC50/EC50 Key Features References
This compound SQLE 76 nM (cholesterol synthesis) Competitive inhibitor; induces lipid droplets; ASCL1-high cancer selectivity
Terbinafine SQLE ~10 μM Weak human SQLE inhibition; antifungal; synergizes with radiotherapy
Flavonoids SQLE 1.74–2.50 μM Natural derivatives; moderate potency; low toxicity
Simvastatin (HMG-CoA Reductase Inhibitor)
  • Mechanism: Inhibits HMG-CoA reductase, upstream of SQLE, reducing mevalonate and isoprenoid synthesis .
  • Functional Differences :
    • Causes myopathy in L6 myoblasts by blocking ras farnesylation, unlike this compound .
    • Synergizes with EGFR inhibitors (e.g., gefitinib) in cancer, similar to this compound .
YM-53601 (Squalene Synthase Inhibitor)
  • Mechanism : Blocks squalene synthase, upstream of SQLE, reducing squalene production .
  • Therapeutic Profile : Reduces plasma cholesterol and triglycerides in animal models but lacks neuroendocrine cancer specificity .
Table 2: Comparison with Other Cholesterol Pathway Inhibitors
Compound Target Key Features References
This compound SQLE No effect on isoprenoids; ASCL1-high cancer selectivity; safe in myocytes
Simvastatin HMG-CoA reductase Myopathy risk; broad cholesterol reduction; affects isoprenoids
YM-53601 Squalene synthase Reduces plasma cholesterol; no cancer-specific data

Combination Therapy Potential

  • With Gefitinib : this compound synergizes with EGFR inhibitors in breast cancer by depleting membrane cholesterol, enhancing gefitinib sensitivity .
  • With 5-Fluorouracil (5-FU) : Both this compound and terbinafine sensitize colorectal cancer cells to 5-FU by inhibiting SQLE .

生物活性

NB-598 is a potent inhibitor of squalene epoxidase (SQLE), an enzyme critical in the cholesterol biosynthetic pathway. This compound has garnered significant attention due to its selective cytotoxicity against certain cancer cell lines, particularly neuroendocrine tumors such as small cell lung cancer (SCLC) and neuroblastoma. This article explores the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

This compound functions by competitively inhibiting SQLE, leading to the accumulation of squalene and a decrease in cholesterol synthesis. The inhibition of SQLE disrupts the normal cholesterol biosynthesis pathway, which is crucial for cell membrane integrity and function. This mechanism is particularly effective in cancer cells that are highly dependent on cholesterol for growth and survival.

Key Findings:

  • Cell Line Sensitivity : A study identified that this compound exhibited specific activity in a subset of neuroendocrine cell lines, especially within SCLC. The sensitivity was quantified using the area under the curve (AUC) method, revealing significant variability among different cell lines .
  • Squalene Accumulation : Treatment with this compound resulted in a dose-dependent accumulation of squalene in sensitive cell lines, indicating effective SQLE inhibition .

In Vitro Studies

In vitro experiments have demonstrated the efficacy of this compound in various human cell lines. Notably, Hep G2 cells (a human hepatoma cell line) were used to assess the effects on cholesterol metabolism.

Results from Hep G2 Studies:

  • Cholesterol Synthesis Inhibition : this compound inhibited cholesterol synthesis from [^14C]acetate in a dose-dependent manner, significantly increasing intracellular squalene levels .
  • LDL Receptor Activity : The compound induced LDL receptor mRNA and protein levels, enhancing LDL uptake in Hep G2 cells. This effect was attributed to the inhibition of cholesterol synthesis at the SQLE step .

In Vivo Efficacy

The in vivo effects of this compound were evaluated using mouse models bearing xenograft tumors. The results indicated that this compound effectively inhibited tumor growth in SQLE-sensitive cancer models.

Key Observations:

  • Pharmacokinetics : Following administration at 300 mg/kg, this compound was found to have a half-life of approximately 8.35 hours in plasma and persisted in tumor tissues for up to 48 hours .
  • Tumor Growth Inhibition : In studies involving established tumors, SQLE-sensitive cell lines demonstrated marked sensitivity to this compound treatment, while insensitive lines showed no significant response .

Case Studies and Clinical Implications

Several case studies have highlighted the potential of this compound as a therapeutic agent for hypercholesterolemia and certain cancers:

  • Hypercholesterolemia Treatment : In animal studies, multiple oral administrations of this compound resulted in decreased serum cholesterol levels while increasing serum squalene levels .
  • Cancer Therapeutics : The selective nature of this compound against neuroendocrine tumors suggests its potential application in targeted cancer therapies, particularly for patients with SCLC who have limited treatment options.

Summary Table of Biological Activities

ActivityFindings
SQLE Inhibition Competitive inhibition leading to squalene accumulation
Cholesterol Synthesis Dose-dependent inhibition observed in Hep G2 cells
LDL Receptor Induction Increased mRNA and protein levels enhancing LDL uptake
Tumor Growth Inhibition Effective against SQLE-sensitive xenograft models
Pharmacokinetics Half-life ~8.35 hours; persists in tumors up to 48 hours

Q & A

Q. What is the molecular mechanism by which NB-598 inhibits squalene epoxidase (SE), and how is this inhibition experimentally validated?

this compound acts as a competitive inhibitor of squalene epoxidase (SE), blocking the oxygenation of squalene to 2,3-oxidosqualene, a critical step in cholesterol biosynthesis . Methodological validation includes:

  • Enzyme activity assays : Measuring inhibition of [¹⁴C]acetate incorporation into sterols in HepG2 cells, with this compound reducing cholesterol synthesis by >98% while accumulating squalene .
  • Subcellular fractionation : Demonstrating reduced cholesterol content in plasma membrane (PM), endoplasmic reticulum (ER), and secretory granules (SG) of MIN6 cells treated with this compound (10 μM) .

Q. Which lipid species are most affected by this compound in vitro, and what experimental techniques are used to quantify these changes?

this compound selectively inhibits sterols (e.g., cholesterol, sterol esters) and triacylglycerol (TG) secretion without altering phospholipids (PL) or free fatty acids (FFA) . Key methodologies include:

  • Radiolabeled acetate tracking : [¹⁴C]acetate incorporation assays in HepG2 cells to monitor lipid synthesis .
  • Chromatographic separation : Reverse-phase HPLC to quantify non-saponifiable lipids (e.g., squalene) in this compound-treated rat retinal tissues .

Q. What are the standard in vitro cell models for studying this compound's effects on lipid metabolism?

Common models include:

  • HepG2 cells : Used to study SE inhibition, apolipoprotein B (apoB) degradation, and lipid secretion .
  • MIN6 cells : For investigating insulin secretion defects linked to cholesterol depletion .
  • LUSC cell lines (H226, SK-MES-1, Calu-1) : Evaluated for IC₅₀ values (6–8 μM) in proliferation and invasion assays .

Advanced Research Questions

Q. How does this compound synergize with EGFR tyrosine kinase inhibitors (e.g., gefitinib) to overcome drug resistance in cancer cells?

this compound depletes cholesterol in lipid rafts, disrupting EGFR signaling and sensitizing resistant cells to gefitinib . Methodological approaches:

  • Combination IC₅₀ analysis : Dose-response curves in EGFR TKI-resistant cell lines (e.g., SUM159) show synergistic effects when this compound (3–6 μM) is paired with gefitinib .
  • Immunoblotting : Reduced Akt phosphorylation in cholesterol-depleted cells confirms pathway modulation .

Q. Why does this compound treatment paradoxically increase squalene epoxidase (SQLE) protein levels in some cancer models?

In lung squamous cell carcinoma (LUSC), this compound (3–12 μM) induces SQLE protein upregulation despite inhibiting its enzymatic activity. Proposed mechanisms:

  • Feedback regulation : Compensatory transcriptional activation of SQLE via sterol regulatory element-binding proteins (SREBPs) .
  • Post-translational stabilization : Reduced degradation of SQLE protein under cholesterol depletion .

Q. How does this compound modulate sterol-regulated gene expression (e.g., SE, HMG-CoA reductase, LDL receptor)?

In HeLa cells cultured in lipoprotein-deficient serum, this compound (10 μM) increases SE mRNA and HMG-CoA reductase expression by blocking endogenous sterol synthesis. Experimental validation includes:

  • Northern blot analysis : Quantifying mRNA levels under sterol-depleted conditions .
  • Sterol supplementation : 25-hydroxycholesterol reverses this compound-induced SE upregulation .

Q. What experimental models are used to study this compound-induced retinal toxicity, and what mechanistic insights have emerged?

Rat retinal studies reveal this compound (single oral dose) causes photoreceptor degeneration without cell death . Key methods:

  • Histopathology : Light microscopy showing rosette-like nuclear clusters in photoreceptor layers .
  • Metabolic tracing : [³H]acetate labeling confirms cholesterol synthesis inhibition correlates with structural defects .

Q. How does this compound activate the pregnane X receptor (PXR) and induce CYP3A4/CYP2B6 expression?

this compound (10⁻⁴ M) directly activates PXR via accumulation of squalene 2,3-oxide and 2,3:22,23-dioxide , bypassing sterol feedback. Experimental evidence:

  • Reporter gene assays : Luciferase activity in HepG2 cells transfected with PXR-responsive promoters .
  • Metabolite profiling : HPLC-MS confirms oxidosqualene accumulation under this compound treatment .

Q. How do contradictory findings on this compound's cholesterol-lowering efficacy in animal models inform translational research?

While this compound reduces serum cholesterol in dogs (comparable to simvastatin) , its effects vary by species and metabolic context:

  • Dose dependency : Higher doses in rats inhibit cholesterol synthesis but fail to reduce serum cholesterol due to compensatory mechanisms .
  • Tissue specificity : Liver-specific SE inhibition contrasts with adrenal or retinal cholesterol synthesis, which may remain unaffected .

Q. What experimental design considerations are critical for determining this compound's IC₅₀ in cancer cell lines?

  • Dose gradients : Use 0.25–12 μM this compound for LUSC cells (H226, SK-MES-1) to capture dose-dependent viability suppression .
  • Proliferation assays : MTT or CellTiter-Glo® over 72 hours to account for delayed lipid depletion effects .
  • Combination studies : Pair this compound with ferroptosis inducers (e.g., RSL3) to exploit synthetic lethality in SQLE-high cancers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
NB-598
Reactant of Route 2
Reactant of Route 2
NB-598

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。